2-Keto Zolpidem-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Keto Zolpidem-d6: is a deuterated analog of 2-Keto Zolpidem, a metabolite of the hypnotic agent Zolpidem. This compound is often used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium atoms in this compound provide a stable isotopic label, making it useful as an internal standard in mass spectrometry assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Keto Zolpidem-d6 typically involves the deuteration of 2-Keto Zolpidem. The process begins with the preparation of 2-Keto Zolpidem, which is then subjected to a deuteration reaction. This reaction is usually carried out in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to achieve high yields and purity of the final product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Keto Zolpidem-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Zolpidem.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
2-Keto Zolpidem-d6 has several scientific research applications:
Pharmacokinetics: Used as an internal standard in mass spectrometry assays to study the pharmacokinetics of Zolpidem and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites in the body.
Forensic Toxicology: Employed in the analysis of biological samples to detect the presence of Zolpidem and its metabolites.
Clinical Research: Used in clinical studies to monitor drug levels and ensure proper dosing.
Mechanism of Action
The mechanism of action of 2-Keto Zolpidem-d6 is similar to that of Zolpidem. It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor, specifically targeting the benzodiazepine-1 receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The deuterated form, this compound, is primarily used as a research tool and does not exert pharmacological effects on its own .
Comparison with Similar Compounds
Similar Compounds
2-Keto Zolpidem: The non-deuterated analog of 2-Keto Zolpidem-d6.
Zolpidem: The parent compound, a widely used hypnotic agent.
Zopiclone: Another hypnotic agent with a similar mechanism of action.
Zaleplon: A hypnotic agent used for the short-term treatment of insomnia.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry assays. This makes it an invaluable tool in pharmacokinetic and drug metabolism studies, offering advantages over non-deuterated analogs in terms of accuracy and reliability.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-2-[5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3/i2D3,7D,10D,11D |
InChI Key |
WJEFEBYRIBQJRX-DBMMURAHSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C(=O)C(=O)N(C)C)C3=CC=C(C=C3)C)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.